molecular formula C10H7BrINO2 B1460209 Ethyl 5-bromo-2-cyano-4-iodobenzoate CAS No. 1805099-32-4

Ethyl 5-bromo-2-cyano-4-iodobenzoate

Cat. No.: B1460209
CAS No.: 1805099-32-4
M. Wt: 379.98 g/mol
InChI Key: WOHQVLXEPZSPPR-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-4-iodobenzoate is an organic compound with the molecular formula C10H7BrINO2. It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-cyano-4-iodobenzoate can be synthesized through a multi-step process involving the bromination, iodination, and esterification of benzoic acid derivatives. A common synthetic route includes:

    Bromination: Starting with a benzoic acid derivative, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid.

    Esterification: The final step involves the esterification of the cyano-substituted benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Coupling: Palladium catalysts with boronic acids under mild conditions.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 5-amino-2-cyano-4-iodobenzoate.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-iodobenzoate is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-iodobenzoate involves its interaction with molecular targets through its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromine and iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-cyano-4-chlorobenzoate
  • Ethyl 5-bromo-2-cyano-4-fluorobenzoate
  • Ethyl 5-bromo-2-cyano-4-methylbenzoate

Uniqueness

Ethyl 5-bromo-2-cyano-4-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties compared to its analogs. The combination of these halogens with the cyano and ester groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 5-bromo-2-cyano-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-4-8(11)9(12)3-6(7)5-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHQVLXEPZSPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-2-cyano-4-iodobenzoate
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